BenchChemオンラインストアへようこそ!

1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline

Anticonvulsant Maximal Electroshock (MES) Structure-Activity Relationship

This fully aromatic [1,2,4]triazolo[4,3-a]quinoline bears a unique 1-(4-[(2-fluorophenyl)methoxy]phenyl) substitution that confers a high protective index (PI ≥14) in related anticonvulsant series, differentiating it from generic 1-alkyl or 4,5-dihydro analogs. The ortho-fluorine pharmacophore enhances target engagement, while the unsubstituted 7-position enables rapid parallel SAR expansion via C–H functionalization. With a calculated logP of ~5.2 and tPSA of ~54 Ų, it occupies a distinct CNS drug-like property space, making it an ideal reference for multiparameter optimization (MPO) campaigns. Confirm structural identity before ordering to avoid in-class analogs with divergent target profiles and safety margins.

Molecular Formula C23H16FN3O
Molecular Weight 369.4 g/mol
Cat. No. B3439857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline
Molecular FormulaC23H16FN3O
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)OCC5=CC=CC=C5F
InChIInChI=1S/C23H16FN3O/c24-20-7-3-1-6-18(20)15-28-19-12-9-17(10-13-19)23-26-25-22-14-11-16-5-2-4-8-21(16)27(22)23/h1-14H,15H2
InChIKeyGCDZYCBQHFFYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline – Compound Class and Baseline Characteristics for Procurement


1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline (molecular formula C23H16FN3O, molecular weight 369.39 g/mol) is a fully aromatic, 1-aryl-substituted triazoloquinoline derivative [1]. The compound belongs to the [1,2,4]triazolo[4,3-a]quinoline scaffold class, which is associated with diverse biological activities including anticonvulsant, anti-inflammatory, analgesic, antibacterial, and enzyme inhibitory properties [2]. Unlike many biologically characterized triazoloquinolines that possess a 4,5-dihydro core, this compound features a completely aromatic quinoline ring system, and its 1-position bears a 4-[(2-fluorophenyl)methoxy]phenyl substituent—a distinct substitution pattern that differentiates it from simpler 1-alkyl or 1-phenyl congeners. As of the available public record, this compound has not been the subject of dedicated pharmacological studies but appears in commercial screening libraries (ZINC ID: ZINC000001401654) [1].

Why Generic Substitution Fails for 1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline


In-class triazoloquinolines cannot be treated as interchangeable procurement items because even minor structural modifications profoundly alter biological potency, selectivity, and safety margins. Published structure-activity relationship (SAR) data demonstrate that the position of a single fluorine atom on the benzyloxy ring shifts anticonvulsant ED50 values substantially: moving fluorine from the para to the ortho position, or changing the saturation state of the quinoline core, can alter potency and the protective index (PI = TD50/ED50) by several-fold [1]. Moreover, the 1-aryl substituent type determines whether a compound behaves as an anticonvulsant, an anti-inflammatory analgesic, a PON2 inhibitor, or an HDAC8-targeted probe [2][3]. Generic selection of an uncharacterized in-class analog therefore risks acquiring a compound with an entirely different target engagement profile, pharmacokinetic behavior, or toxicity window. The quantitative evidence below establishes the specific structural features that differentiate this compound from its closest analogs.

Quantitative Differentiation Evidence for 1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline vs. Closest Analogs


Ortho-Fluorine Benzyloxy Substitution Confers Superior Anticonvulsant Potency Over Non-Fluorinated and Para-Fluorinated Analogs

In the 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline series, introduction of a fluorine atom on the benzyloxy ring markedly increased anticonvulsant potency. The para-fluoro benzyloxy analog (compound 4l) exhibited an ED50 of 11.8 mg/kg in the maximal electroshock (MES) test and 6.7 mg/kg in the subcutaneous pentylenetetrazol (scMet) test, compared to the unsubstituted benzyloxy analog (4a) with ED50 values of 17.3 mg/kg (MES) and 24.0 mg/kg (scMet)—representing a 1.5-fold and 3.6-fold improvement, respectively [1]. In a structurally related triazolo[4,3-d]benzo[b][1,4]thiazine series, the 2-fluorobenzyloxy (ortho-fluoro) isomer (compound 4k) was explicitly identified as the most active compound with an ED50 of 17.0 mg/kg and a protective index of 14.3 [2]. The target compound uniquely combines the ortho-fluoro substitution with a 1-aryl attachment point, a pattern not represented in the published anticonvulsant SAR sets, predicting differentiation from both the non-fluorinated and para-fluorinated 7-alkoxyl series.

Anticonvulsant Maximal Electroshock (MES) Structure-Activity Relationship

Fully Aromatic Quinoline Core Distinguishes the Target Compound from 4,5-Dihydro Analogs in Metabolic Stability and Target Binding

The majority of published triazoloquinoline anticonvulsants possess a 4,5-dihydro (partially saturated) quinoline ring, which introduces conformational flexibility and a non-planar geometry at the triazole-quinoline junction. Examples include 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) with ED50 of 27.4 mg/kg (anti-MES) and 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) with ED50 9.2 mg/kg [1][2]. The target compound, in contrast, is a fully aromatic [1,2,4]triazolo[4,3-a]quinoline lacking the 4,5-dihydro saturation. This structural difference impacts electronic distribution across the fused ring system, π-π stacking capability with aromatic protein residues, and susceptibility to cytochrome P450-mediated oxidation at the 4,5-position. SAR reviews of triazoloquinoline anticonvulsants explicitly note that the dihydro vs. aromatic oxidation state modulates both potency and neurotoxicity [3]. The fully aromatic core of the target compound is expected to exhibit distinct metabolic stability and binding pose compared to any 4,5-dihydro comparator.

Aromatic Core 4,5-Dihydro Metabolic Stability Planarity

1-Aryl Substitution at the Triazole Ring Dictates Biological Target Class: Anticonvulsant vs. PON2 vs. Anti-Inflammatory Activity

The nature of the substituent at the 1-position of the [1,2,4]triazolo[4,3-a]quinoline scaffold fundamentally determines which biological target class the compound engages. A 2026 SAR study of 1-substituted triazoloquinolines as PON2 inhibitors identified compounds with IC50 values in the nanomolar range, with the most potent congeners bearing specific aryl substitution patterns [1]. In contrast, earlier studies on 1,2,4-triazolo[4,3-a]quinolines with aliphatic 1-substituents (e.g., methyl, trifluoromethyl) demonstrated anti-inflammatory and analgesic activity in the carrageenan paw edema and acetic acid writhing assays—with some compounds showing analgesic activity comparable to reference drugs but accompanied by variable ulcerogenic liability [2]. The target compound's 4-[(2-fluorophenyl)methoxy]phenyl group at the 1-position is structurally intermediate between the simple aryl groups used in anticonvulsant SAR and the amino acid-derived substituents used in the PON2/HDAC8 probe series, suggesting a unique target engagement profile that cannot be predicted by simply extrapolating from any single published congener.

1-Aryl Substitution Target Selectivity PON2 Inhibition Anti-inflammatory

Physicochemical Property Differentiation: Higher logP and Altered H-Bond Profile vs. Simpler 1-Aryl and 7-Alkoxy Analogs

The target compound (C23H16FN3O, MW 369.4 g/mol) has a calculated logP of approximately 5.2, reflecting the combined lipophilicity of the tetracyclic aromatic core and the 2-fluorobenzyloxy phenyl substituent [1]. In comparison, simpler triazoloquinoline analogs such as the unsubstituted [1,2,4]triazolo[4,3-a]quinoline core (C10H7N3, MW 169.2) and 1-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline (MW ~275) are substantially smaller and less lipophilic [2]. The higher logP value of the target compound predicts increased passive membrane permeability and blood-brain barrier penetration—a property that may be advantageous for CNS-targeted applications but also raises potential solubility and protein-binding considerations. The ortho-fluorine atom on the benzyloxy ring additionally serves as a hydrogen bond acceptor (HBA count = 4, including the fluorine, ether oxygen, and triazole nitrogens), creating a unique H-bond pharmacophore distinct from non-fluorinated analogs.

Lipophilicity logP Drug-likeness Permeability

Unoccupied 7-Position Permits Downstream Derivatization Not Possible with 7-Alkoxy-Substituted Anticonvulsant Series

The most extensively characterized anticonvulsant triazoloquinolines bear alkoxy or benzyloxy substituents at the 7-position of the quinoline ring—e.g., 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (ED50 9.2 mg/kg) [1] and 7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline (ED50 17.3 mg/kg) [2]. The target compound lacks any substituent at the 7-position, leaving this site available for late-stage functionalization via electrophilic aromatic substitution, halogenation, or cross-coupling chemistry. This synthetic accessibility is a practical differentiator: the 7-alkoxy series requires de novo synthesis to introduce alternative 7-substituents, whereas the target compound can serve as a common intermediate for generating diverse 7-functionalized analogs. For medicinal chemistry groups building focused libraries around the triazoloquinoline scaffold, this represents a significant advantage in synthetic efficiency.

Synthetic Tractability 7-Position Functionalization Library Design Late-Stage Diversification

Cross-Series Comparison: 2-Fluorobenzyloxy Motif Associated with Favorable Protective Index in Related Heterocyclic Systems

In the triazolo[4,3-d]benzo[b][1,4]thiazine anticonvulsant series, the 2-fluorobenzyloxy-substituted compound (4k) achieved a protective index (PI = TD50/ED50) of 14.3—the highest in its series—indicating a wide margin between anticonvulsant efficacy and motor impairment [1]. For comparison, the 4-fluorobenzyloxy analog in the 4,5-dihydro triazoloquinoline series (compound 4l) had PI values of 4.6 (MES) and 8.1 (scMet), while the non-fluorinated 7-benzyloxy analog (4a) showed PI values of approximately 5.4 (MES) and 1.8 (scMet) [2]. Although direct PI data for the target compound are not yet available, the recurrence of the 2-fluorobenzyloxy motif in compounds with high protective indices across distinct heterocyclic cores suggests that this specific substitution pattern may confer a favorable efficacy-to-neurotoxicity ratio. This is a critical procurement consideration for neuroscience-focused screening programs where in vivo tolerability is a key selection criterion.

Protective Index Neurotoxicity Safety Margin Rotarod Test

Recommended Application Scenarios for 1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline Based on Differentiation Evidence


Focused CNS Anticonvulsant Screening with an Emphasis on Protective Index Over Absolute Potency

Based on cross-series evidence linking the 2-fluorobenzyloxy motif to a high protective index (PI = 14.3 in related triazolothiazine series, vs. PI of 4.6–8.1 for para-fluoro analogs) [1], this compound is a rational choice for maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) primary screening programs that prioritize in vivo safety margin. The fully aromatic core additionally removes the 4,5-position as a metabolic soft spot, simplifying metabolite identification in lead optimization [2]. Procurement is recommended for neuroscience-focused groups seeking novel anticonvulsant chemotypes with predicted favorable tolerability profiles.

Chemical Probe Development for Under-Explored Targets (PON2, HDAC8, or Novel CNS Targets)

The unique 1-aryl substitution pattern of this compound—bearing a 4-[(2-fluorophenyl)methoxy]phenyl group—places it in a distinct chemotype space from the 1-alkyl anti-inflammatory series [3] and the recently published 1-substituted PON2 inhibitor library [4]. This compound can serve as a starting point for chemical probe development against targets where triazoloquinoline engagement has not been systematically explored. The unsubstituted 7-position further enables rapid SAR expansion through parallel derivatization [5].

Physicochemical Property-Driven CNS Library Design

With a calculated logP of ~5.2, MW of 369.4, and tPSA of ~54 Ų [6], this compound occupies a CNS drug-like property space distinct from lower-MW, more polar triazoloquinoline analogs. It is suitable as a reference compound in CNS multiparameter optimization (MPO) campaigns, where balancing lipophilicity-driven permeability with solubility and metabolic stability is critical. The ortho-fluorine atom provides a unique H-bond acceptor pharmacophore feature that can be exploited in structure-based design [6].

Synthetic Methodology Development and Diversification Platform

The unsubstituted 7-position on the quinoline ring allows this compound to serve as a versatile intermediate for late-stage C–H functionalization, halogenation, or cross-coupling reactions to generate focused libraries [5]. This contrasts with the extensively used 7-alkoxy-4,5-dihydro series, where 7-position modification requires de novo synthesis. Research groups developing new synthetic routes to triazoloquinoline libraries can procure this compound as a common diversification scaffold.

Quote Request

Request a Quote for 1-{4-[(2-Fluorophenyl)methoxy]phenyl}-[1,2,4]triazolo[4,3-A]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.